molecular formula C11H11FN2O B13282186 [1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol

[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol

Cat. No.: B13282186
M. Wt: 206.22 g/mol
InChI Key: QFMRQTNNILTSBJ-UHFFFAOYSA-N
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Description

[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol is a pyrazole-based compound characterized by a 4-fluorophenyl group at the 1-position, a methyl group at the 3-position, and a hydroxymethyl (-CH₂OH) substituent at the 4-position of the pyrazole ring. Its synthesis typically involves multi-step reactions, including cyclocondensation and functional group transformations, as observed in related pyrazole derivatives .

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

[1-(4-fluorophenyl)-3-methylpyrazol-4-yl]methanol

InChI

InChI=1S/C11H11FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3

InChI Key

QFMRQTNNILTSBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CO)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ring

Pyrazoles can be synthesized from hydrazines and 1,3-dicarbonyl compounds. For this compound, one might start with a hydrazine derivative and a suitable dicarbonyl compound, followed by introduction of the fluorophenyl group.

Introduction of the Fluorophenyl Group

This could involve a cross-coupling reaction, such as Suzuki or Buchwald-Hartwig amination, to attach the fluorophenyl moiety to the pyrazole ring.

Introduction of the Methyl Group

The methyl group could be introduced via a methylation reaction, potentially using a Grignard reagent or a methylating agent like methyl iodide.

Formation of the Methanol Group

Conversion of a suitable precursor, such as a carboxylic acid or aldehyde, to the methanol group could involve reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Analytical Data

For compounds like this compound, analytical data such as NMR, IR, and mass spectrometry would be crucial for confirming the structure and purity of the synthesized compound.

Data Tables

Given the lack of specific synthesis data for this compound, the following table provides a general outline of steps that might be involved in synthesizing similar pyrazole derivatives:

Step Reaction Type Reagents Conditions
1 Pyrazole Formation Hydrazine, 1,3-dicarbonyl compound Reflux in solvent
2 Cross-Coupling Fluorophenyl boronic acid, catalyst Solvent, temperature
3 Methylation Methyl iodide, base Solvent, temperature
4 Reduction LiAlH4 or NaBH4 Solvent, temperature

This table serves as a template for designing a synthesis pathway and would need to be adapted based on specific experimental conditions and reagents chosen.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of [1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanone.

    Reduction: Regeneration of [1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol is a chemical compound with the molecular formula C11H11FN2OC_{11}H_{11}FN_2O and a molecular weight of 206.22 g/mol . It is also known by other names such as 1780570-07-1, DTXSID201219628, EN300-1461220, and 1H-Pyrazole-4-methanol, 1-(3-fluorophenyl)-3-methyl- .

Chemical Information

  • IUPAC Name : [1-(3-fluorophenyl)-3-methylpyrazol-4-yl]methanol
  • InChI : InChI=1S/C11H11FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-6,15H,7H2,1H3
  • InChIKey : MBLQZNCEPPJIGW-UHFFFAOYSA-N
  • SMILES : CC1=NN(C=C1CO)C2=CC(=CC=C2)F

Potential Applications

While the provided search results do not offer specific applications of this compound, they do point to the use of related compounds in scientific research:

  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine : This compound and related products are used for scientific research .
  • Ferrocene-based compounds : These have shown promise as antimalarial and anticancer drug candidates .
  • Pyrazoles and triazoles : These were used in the synthesis of complex molecules with potential applications as building blocks in more complex structures .
  • (S)-1-(4-fluorophenyl) derivatives : These are crystalline forms that could be used in pharmaceutical applications .
  • Fluorine-containing compounds: Fluorine plays a significant role in medicinal chemistry .

Mechanism of Action

The mechanism of action of [1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, highlighting substituent variations and their impact on molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol 1: 4-Fluorophenyl; 3: Methyl; 4: -CH₂OH C₁₁H₁₁FN₂O 206.22 Moderate polarity due to -CH₂OH; enhanced stability from fluorine
[5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol 1: 4-Fluorophenyl; 3: Methyl; 4: -CH₂OH; 5: Chloro C₁₁H₁₀ClFN₂O 240.66 Increased lipophilicity (Cl substitution); potential for halogen bonding
[1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanol 1: 2-Fluorophenyl; 3: 4-Methoxyphenyl; 4: -CH₂OH C₁₇H₁₅FN₂O₂ 298.31 Reduced steric hindrance (2-F vs. 4-F); methoxy group enhances solubility
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol 1: Methyl; 3: Phenyl; 4: -CH₂OH C₁₁H₁₂N₂O 188.23 Lower molecular weight; absence of fluorine reduces metabolic stability
1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one 1: 4-Fluorophenyl; 3: Methyl; 4: S-Ph; 5: Ketone C₁₇H₁₃FN₂OS 324.36 Sulfanyl group increases electron density; ketone enhances reactivity

Biological Activity

[1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article consolidates current research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C10H10F N3O
  • Molecular Weight : 195.2 g/mol
  • CAS Number : 926210-77-7

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. One study demonstrated that compounds similar to this compound effectively inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The IC50 values for some pyrazole derivatives ranged from 0.01 to 5.40 µM, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

2. Anticancer Properties

Pyrazole derivatives have shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, compounds related to this compound demonstrated significant antiproliferative effects against breast cancer (MCF-7) and glioblastoma cell lines. The reported IC50 values were as low as 0.08 µM for MCF-7 cells, suggesting strong anticancer potential .

The mechanisms underlying the biological activities of pyrazole derivatives often involve:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Studies have shown that these compounds can induce programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory activity of several pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in animal models treated with these compounds. The mechanism was linked to the inhibition of COX enzymes and reduced production of prostaglandins.

Case Study 2: Anticancer Activity

In vitro studies on glioblastoma cells revealed that this compound exhibited cytotoxic effects with an IC50 value significantly lower than that of standard chemotherapeutic agents. The study utilized assays such as MTT and colony formation tests to assess cell viability and proliferation rates .

Summary of Findings

Biological ActivityMechanismIC50 Value (µM)Reference
Anti-inflammatoryCOX inhibition0.01 - 5.40
Anticancer (MCF-7)Apoptosis induction0.08
Anticancer (Glioblastoma)CytotoxicityVaries

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for [1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol, and how can reaction conditions be optimized? A: The compound is typically synthesized via multi-step protocols involving:

  • Step 1: Condensation of 4-fluorophenylhydrazine with β-keto esters to form the pyrazole core.
  • Step 2: Functionalization at the 4-position via formylation followed by reduction (e.g., using NaBH₄) to introduce the methanol group .
    Critical parameters for optimization include:
  • Temperature: 60–80°C for cyclization to avoid side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF) improve yield in formylation .
  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) enhances regioselectivity during pyrazole ring formation .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound? A:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify key signals:
    • Methanol proton at δ 4.2–4.5 ppm (broad, exchangeable).
    • Fluorophenyl aromatic protons at δ 7.2–7.8 ppm .
  • X-ray Crystallography: Resolves spatial arrangement, confirming dihedral angles between the pyrazole ring and fluorophenyl group (typically 15–25°) .
  • Mass Spectrometry: ESI-MS ([M+H]⁺) matches theoretical molecular weight (191.20 g/mol) .

Physicochemical Properties

Q: What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design? A:

  • Solubility: Moderately soluble in DMSO and methanol, but poorly soluble in water. Pre-formulation studies recommend using co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability: Susceptible to oxidation at the methanol group; storage under inert atmosphere (N₂) at −20°C is advised .
  • pKa: Estimated at 14–15 (alcohol group), influencing reactivity in nucleophilic substitutions .

Advanced Structural and Electronic Analysis

Q: How do substituent effects (e.g., fluorine, methyl groups) influence electronic properties and intermolecular interactions? A:

  • Electron-withdrawing fluorine on the phenyl ring increases the pyrazole ring’s electrophilicity, enhancing hydrogen-bonding with biological targets (e.g., enzyme active sites) .
  • Methyl group at position 3 sterically hinders π-π stacking but improves metabolic stability.
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., O–H···N hydrogen bonds contribute 25–30% of crystal packing) .

Pharmacological Activity Optimization

Q: What strategies are used to enhance the compound’s bioactivity while minimizing toxicity? A:

  • SAR Studies: Modifying the methanol group to esters or ethers improves membrane permeability. For example, acetylated derivatives show 2–3× higher cytotoxicity in cancer cell lines .
  • Docking Simulations: Predict interactions with COX-2 or kinase targets; fluorophenyl moiety aligns with hydrophobic pockets .
  • In Vivo Profiling: Pharmacokinetic studies in rodent models recommend dosing intervals of 12–24 hours due to rapid hepatic clearance .

Handling Contradictory Data in Synthesis

Q: How should researchers address discrepancies in reported yields or spectroscopic data? A:

  • Yield Variability: Reproduce protocols with strict control of anhydrous conditions (e.g., use molecular sieves) to mitigate hydrolysis side reactions .
  • NMR Discrepancies: Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts) and purity via HPLC (≥95% purity threshold) .
  • Crystallographic Ambiguities: Cross-validate with DFT calculations (e.g., Gaussian09) to resolve bond-length anomalies .

Comparative Reactivity with Analogues

Q: How does the methanol substituent affect reactivity compared to aldehyde or carboxylic acid analogues? A:

  • Nucleophilicity: Methanol’s –OH group participates in hydrogen bonding but shows lower reactivity in alkylation vs. aldehyde’s electrophilic carbon .
  • Oxidation Pathways: Unlike aldehydes (oxidized to carboxylic acids), the methanol group forms stable hemiacetals under acidic conditions .
  • Biological Half-life: Methanol derivatives exhibit longer half-lives than thiol or carboxylic acid analogues due to reduced renal clearance .

Analytical Method Development

Q: What advanced chromatographic or spectral methods are recommended for quantifying this compound in complex matrices? A:

  • HPLC-DAD: Use a C18 column with mobile phase acetonitrile:water (70:30, 0.1% TFA), retention time ~8.2 min .
  • LC-MS/MS: MRM transitions m/z 191→173 (loss of H₂O) for quantification in plasma .
  • FTIR Analysis: O–H stretch at 3200–3400 cm⁻¹ confirms methanol group integrity .

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